PROTAC CRBN ligand-3

PROTAC D-Dopachrome Tautomerase IC50

PROTAC CRBN ligand-3 (cataloged as HY-159164) is a target protein ligand that binds D-dopachrome tautomerase (D-DT, also known as MIF-2) with a molecular formula of C15H11F3N4O2 and a molecular weight of 336.27 g/mol. It serves as the targeting moiety in the PROTAC RGB110 (Compound 10d), which is a bifunctional degrader designed to recruit the E3 ligase cereblon (CRBN) via a pomalidomide-based ligand and a linker to induce D-DT degradation.

Molecular Formula C15H11F3N4O2
Molecular Weight 336.27 g/mol
Cat. No. B15543402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC CRBN ligand-3
Molecular FormulaC15H11F3N4O2
Molecular Weight336.27 g/mol
Structural Identifiers
InChIInChI=1S/C15H11F3N4O2/c1-24-13-7-10(15(16,17)18)6-12(8-13)20-14(23)9-2-4-11(5-3-9)21-22-19/h2-8H,1H3,(H,20,23)
InChIKeyPFDQZVKSNWLWNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PROTAC CRBN Ligand-3: A Target Protein Ligand for D-Dopachrome Tautomerase in PROTAC Development


PROTAC CRBN ligand-3 (cataloged as HY-159164) is a target protein ligand that binds D-dopachrome tautomerase (D-DT, also known as MIF-2) with a molecular formula of C15H11F3N4O2 and a molecular weight of 336.27 g/mol . It serves as the targeting moiety in the PROTAC RGB110 (Compound 10d), which is a bifunctional degrader designed to recruit the E3 ligase cereblon (CRBN) via a pomalidomide-based ligand and a linker to induce D-DT degradation [1]. Unlike common CRBN E3 ligase ligands such as thalidomide, lenalidomide, or pomalidomide, PROTAC CRBN ligand-3 is specifically engineered to engage D-DT, a pro-inflammatory cytokine implicated in cancer progression and therapy resistance [1].

Why Generic CRBN Ligands Cannot Substitute for PROTAC CRBN Ligand-3


PROTAC CRBN ligand-3 is not an E3 ligase recruiter; it is a target protein ligand specific for D-DT. Generic substitution with common CRBN E3 ligase ligands (e.g., thalidomide, lenalidomide, pomalidomide) would completely ablate the ability to bind D-DT, as these molecules lack any affinity for D-DT [1]. Even among D-DT binders, subtle structural variations drastically alter potency and degradation outcomes. For instance, the parent 1,2,3-triazole scaffold in PROTAC CRBN ligand-3 provides a distinct binding mode compared to earlier D-DT inhibitors like 4-CPPC, which exhibits 13-fold selectivity for MIF-2 over MIF-1 [2]. Furthermore, the presence of a trifluoromethyl group in PROTAC CRBN ligand-3 (cLogP ≈ 1.64) confers higher lipophilicity than non-fluorinated analogs, directly impacting permeability and intracellular target engagement—a property that cannot be replicated by simply swapping in a different D-DT ligand [3].

Quantitative Differentiation of PROTAC CRBN Ligand-3 from Analogs


PROTAC CRBN Ligand-3 Enables D-DT Inhibition with Quantified Potency

PROTAC CRBN ligand-3 is the target-binding component of PROTAC RGB110 (Compound 10d), which inhibits D-DT tautomerase activity with an IC50 of 5.9 ± 0.7 μM [1]. In contrast, the most potent D-DT binder in the same study, compound 19c, exhibits an IC50 of 0.5 ± 0.04 μM, representing an 11.8-fold higher potency [1]. Despite lower potency, PROTAC CRBN ligand-3 offers a distinct chemical scaffold (1,2,3-triazole) and a trifluoromethyl group absent in 19c, which may confer favorable pharmacokinetic properties for in vivo applications .

PROTAC D-Dopachrome Tautomerase IC50

PROTAC CRBN Ligand-3 Confers Enhanced Lipophilicity vs. Common CRBN E3 Ligase Ligands

PROTAC CRBN ligand-3 exhibits a calculated partition coefficient (cLogP) of approximately 1.64 and a topological polar surface area (tPSA) of 75.19 Ų [1]. In contrast, pomalidomide—a widely used CRBN E3 ligase ligand—has a cLogP of -0.33 and a tPSA of 109.57 Ų [2]. The higher lipophilicity and lower polar surface area of PROTAC CRBN ligand-3 suggest improved membrane permeability and potentially better oral bioavailability, a critical advantage when the ligand is incorporated into PROTACs intended for in vivo studies [3].

Physicochemical Properties Lipophilicity Permeability

PROTAC CRBN Ligand-3 Demonstrates Structural Divergence from Pomalidomide-Based CRBN Ligands

PROTAC CRBN ligand-3 has a molecular weight of 336.27 g/mol and contains a trifluoromethyl-substituted 1,2,3-triazole core . Pomalidomide, a prototypical CRBN E3 ligase ligand, has a molecular weight of 273.24 g/mol and a phthalimide-glutarimide scaffold . The larger size and distinct heteroaromatic system of PROTAC CRBN ligand-3 provide a unique chemical handle for linker attachment via its carboxylic acid group, enabling orthogonal conjugation strategies compared to amine-functionalized pomalidomide derivatives .

Molecular Weight Structural Diversity Linker Conjugation

Optimal Use Cases for PROTAC CRBN Ligand-3 in Targeted Protein Degradation Research


Construction of D-DT-Targeting PROTACs for Oncology Research

PROTAC CRBN ligand-3 is the validated target-binding moiety for the D-DT PROTAC RGB110 (IC50 = 5.9 μM) [1]. Researchers developing PROTACs aimed at degrading D-DT—a cytokine implicated in tumor proliferation and therapy resistance—can directly incorporate this ligand as a known D-DT binder with established synthetic accessibility [1]. While RGB110 failed to induce D-DT degradation, the ligand itself remains a viable starting point for second-generation degraders with optimized linkers or alternative E3 ligase recruiters [1].

Development of Orally Bioavailable PROTACs

With a cLogP of ~1.64 and a tPSA of 75.19 Ų, PROTAC CRBN ligand-3 falls within favorable ranges for oral absorption [2]. Compared to more polar ligands like pomalidomide (cLogP = -0.33, tPSA = 109.57 Ų) [3], PROTAC CRBN ligand-3 offers improved lipophilicity that may enhance passive permeability across biological membranes. This property makes it a preferred building block when designing PROTACs intended for oral dosing in preclinical animal models.

Structure-Activity Relationship (SAR) Studies of D-DT Binders

PROTAC CRBN ligand-3 belongs to a novel class of 1,2,3-triazole-based D-DT inhibitors [1]. Its moderate potency (IC50 = 5.9 μM) and unique trifluoromethyl substitution provide a useful benchmark for medicinal chemists exploring SAR around the D-DT binding site. By comparing PROTAC CRBN ligand-3 with more potent analogs (e.g., compound 19c, IC50 = 0.5 μM) [1], researchers can identify structural features that drive binding affinity and selectivity for D-DT over the closely related MIF-1 protein.

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